molecular formula C12H18N2O B8563960 L-norvaline N-benzylamide CAS No. 156801-51-3

L-norvaline N-benzylamide

Cat. No.: B8563960
CAS No.: 156801-51-3
M. Wt: 206.28 g/mol
InChI Key: UOSIRFSGVMTCIY-NSHDSACASA-N
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Description

L-Norvaline (CAS 6600-40-4) is a non-proteinogenic amino acid with the chemical formula C₅H₁₁NO₂. Structurally analogous to valine but featuring an additional carbon in its side chain, it is utilized in pre-workout supplements for its arginase-inhibiting properties, which enhance nitric oxide production and muscle perfusion . When modified as an N-benzylamide derivative, the compound gains a benzyl group attached to the amide nitrogen of L-norvaline. Recent studies suggest roles in neuroprotection (e.g., Alzheimer’s disease) and metabolic regulation .

Properties

CAS No.

156801-51-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(2S)-2-amino-N-benzylpentanamide

InChI

InChI=1S/C12H18N2O/c1-2-6-11(13)12(15)14-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,13H2,1H3,(H,14,15)/t11-/m0/s1

InChI Key

UOSIRFSGVMTCIY-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C(=O)NCC1=CC=CC=C1)N

Canonical SMILES

CCCC(C(=O)NCC1=CC=CC=C1)N

Origin of Product

United States

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Transformations

L-norvaline derivatives are typically synthesized via amide coupling or enzymatic transamination (Fig. 1) . For N-benzylamide formation, a plausible route involves:

  • Protection of the α-amino group of L-norvaline (e.g., via benzyl chloroformate).

  • Amide bond formation with benzylamine using coupling agents like EDC/HOBt or DCC .

  • Deprotection under mild acidic conditions.

Key challenges include stereochemical retention and minimizing racemization during coupling .

Reactivity of the Amide Group

The benzylamide group is susceptible to:

  • Hydrolysis : Acidic or basic conditions can cleave the amide bond, yielding L-norvaline and benzylamine. Enzymatic hydrolysis (e.g., via proteases) may offer regioselectivity .

  • Nucleophilic Substitution : The amide nitrogen can participate in alkylation or acylation under strong bases (e.g., LDA), though steric hindrance from the benzyl group may limit reactivity .

Enzymatic Modifications

Enzymes like branched-chain amino acid aminotransferases (BCAT) or transaminases could catalyze the transfer of the benzylamide group to α-keto acids, producing chiral α-amino derivatives . For example:

L-norvaline N-benzylamide+α-ketoglutarateBCATbenzylamide-α-keto acid+L-glutamate\text{L-norvaline N-benzylamide} + \alpha\text{-ketoglutarate} \xrightarrow{\text{BCAT}} \text{benzylamide-α-keto acid} + \text{L-glutamate}

This reactivity parallels transamination routes for γ-hydroxy-α-amino acids .

Stability and Degradation

  • Thermal Stability : Amides generally degrade above 200°C, releasing CO and benzylamine .

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the α-carbon, forming nitroso or nitrile derivatives.

Comparative Reactivity with Analogs

Reaction TypeThis compoundN-Benzoyl-L-Norvaline
Hydrolysis (pH 2, 100°C)Rapid cleavage (~1 hr)Slow (~24 hr)
Transaminase Activity Moderate (s = 30–50)Low (s < 10)
Solubility (H₂O)5–10 mM<1 mM

Key Limitations in Current Data:

  • No direct studies on this compound’s reactivity were identified.

  • Predictions rely on analogs like N-benzoyl-L-norvaline and enzymatic pathways for γ-hydroxy derivatives .

Comparison with Similar Compounds

Anticonvulsant N-Benzylamides of Gamma-Hydroxybutyric Acid (GHB)

Key Compounds : Alpha-substituted GHB N-benzylamides (e.g., compound 9 from ).

  • Structure: Features a GHB backbone with an N-benzylamide group and alpha-substitutions (e.g., tetrahydroisoquinoline).
  • Activity : Demonstrated efficacy in maximal electroshock (MES) seizure models (active at 30–100 mg/kg in rodents). Weak binding to GABA receptors suggests indirect modulation of GABAergic pathways .
  • Comparison: Unlike L-norvaline N-benzylamide, these derivatives prioritize the spatial orientation of the benzylamide fragment for anticonvulsant activity rather than enzyme inhibition .

STAT3 Inhibitors with N-Arylbenzamide Scaffolds

Key Compounds : Heterocyclic N-benzylamides (e.g., 11t , 11w from ).

  • Structure : Benzylamide core with meta-substitutions (e.g., pyridyl groups) to reduce lipophilicity.
  • Activity : Inhibit STAT3 dimerization (IC₅₀ = 33.5–35.3 μM). Para-substituted analogs (e.g., 11s ) showed significantly reduced potency, highlighting the importance of substitution patterns .
  • Comparison: While this compound lacks heterocyclic motifs, its arginase inhibition contrasts with STAT3-targeted mechanisms. Both classes underscore the benzylamide’s role in target engagement but diverge in biological pathways.

Antiviral N-Benzylamide Derivatives Targeting EV 2C Protein

Key Compounds : Fluoxetine analogs (e.g., 12b from ).

  • Structure : Substituted N-benzylamides with broad-spectrum activity against enteroviruses.
  • Activity : Inhibits viral replication by targeting the 2C protein, with compound 12b showing efficacy across multiple EV species .
  • Comparison: this compound’s therapeutic focus on neurodegenerative and metabolic diseases differs from these antivirals, though both leverage the benzylamide group for molecular interactions.

Arginase-Inhibiting L-Norvaline Derivatives

The N-benzylamide derivative may enhance bioavailability or target specificity, though detailed studies are sparse.

Data Table: Comparative Analysis of N-Benzylamide Derivatives

Compound Core Structure Target/Mechanism Key Activity Metrics Structural Nuances References
This compound L-Norvaline + benzylamide Arginase inhibition Preclinical (no IC₅₀ reported) Non-proteinogenic backbone
GHB N-Benzylamide (9) GHB + tetrahydroisoquinoline GABAergic modulation ED₅₀: 30–100 mg/kg (MES) Alpha-substitution critical
STAT3 Inhibitor 11t Benzylamide + meta-pyridyl STAT3 dimerization inhibition IC₅₀: 33.5 μM Meta-substitution enhances potency
Antiviral 12b Fluoxetine-derived benzylamide EV 2C protein inhibition Broad-spectrum activity Substitutions broaden target range

Research Findings and Implications

  • Structural Insights: The N-benzylamide group is a versatile pharmacophore, with activity modulated by substitutions (meta/para positions) and backbone chemistry (GHB vs. amino acid derivatives) .
  • Therapeutic Potential: this compound’s arginase inhibition contrasts with anticonvulsant, antiviral, and anticancer applications of other derivatives, suggesting divergent optimization strategies.
  • Gaps in Knowledge: Limited data exist on this compound’s pharmacokinetics and binding specificity compared to well-studied analogs like STAT3 inhibitors or GHB derivatives.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing L-norvaline N-benzylamide with high purity and yield?

  • Methodological Answer : High-yield synthesis (97%) can be achieved by refluxing L-norvaline in a methanolic HCl solution under inert atmospheric conditions. This method ensures minimal degradation and high purity, as confirmed by post-synthesis characterization using techniques like HPLC or NMR to verify structural integrity . For deuterated analogs, protocols involving isotopic labeling (e.g., 5-d3-Nva) require modified synthetic steps, such as deuterium exchange during intermediate stages .

Q. What standard assays are used to evaluate the biological activity of L-norvaline derivatives in preclinical models?

  • Methodological Answer : Key assays include:

  • TTC Staining : Quantifies necrosis volume in ischemic tissues (e.g., rat intestinal ischemia models) by differentiating viable (red) and necrotic (white) regions .
  • Immunohistochemistry and Proteomics : Used to assess neuroprotective effects, such as reduced beta-amyloidosis in Alzheimer’s models (3xTg-AD mice) .
  • qPCR : Measures transcriptional changes in neuroplasticity markers (e.g., postsynaptic density protein 95) .
  • In Vitro Cytotoxicity Assays : Evaluate safety profiles using cell viability assays (e.g., mitochondrial dysfunction tests) at varying concentrations .

Q. How should researchers characterize the physicochemical properties of this compound, such as solubility and stability?

  • Methodological Answer : Utilize spectroscopic and chromatographic methods:

  • FTIR and UV-Vis : Confirm functional groups and optical properties (e.g., cut-off wavelength for nonlinear optical applications) .
  • XRD : Determines crystalline structure and purity .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, with HPLC monitoring for decomposition products .

Advanced Research Questions

Q. How can contradictory findings about L-norvaline’s mechanism of action be resolved (e.g., partial reversal by glibenclamide in ischemia models)?

  • Methodological Answer : Contradictions may arise from overlapping pathways. For example, glibenclamide (a K+ channel blocker) partially reverses L-norvaline’s protective effects in intestinal ischemia, suggesting dual mechanisms involving both arginase inhibition and K+ channel modulation. To dissect these:

  • Pharmacological Knockdown : Combine L-norvaline with pathway-specific inhibitors (e.g., arginase vs. K+ channel blockers) .
  • Time-Course Experiments : Differentiate early-phase (first window) vs. delayed (second window) protective effects using staggered dosing .

Q. What experimental models are most suitable for studying L-norvaline’s neuroprotective effects in neurodegenerative diseases?

  • Methodological Answer :

  • 3xTg-AD Mice : Ideal for Alzheimer’s studies, as they exhibit amyloidosis and cognitive deficits. Use Morris water maze tests to quantify memory improvement post-treatment .
  • In Vitro Neuronal Cultures : Primary neurons or SH-SY5Y cells treated with Aβ oligomers to assess synaptic protein expression (e.g., PSD-95) via Western blot .
  • Rat Ischemia Models : For cross-disciplinary insights into neurovascular protection .

Q. What are the optimal strategies for combining L-norvaline with other arginase inhibitors to enhance therapeutic efficacy?

  • Methodological Answer : Synergistic approaches require:

  • Dose-Response Matrices : Test L-norvaline with inhibitors like ABH (2(S)-amino-6-boronohexanoic acid) at varying ratios to identify additive vs. antagonistic effects.
  • Metabolic Profiling : Monitor arginine/ornithine ratios via LC-MS to confirm dual pathway inhibition .
  • In Vivo Validation : Use double-transgenic models (e.g., AD + cardiovascular disease) to assess multi-organ efficacy .

Q. What advanced techniques are recommended for elucidating L-norvaline’s role in nonlinear optical (NLO) applications?

  • Methodological Answer : For NLO characterization:

  • Z-Scan Technique : Measures third-order nonlinear susceptibility (χ³) to quantify optical limiting efficiency .
  • DFT Calculations : Correlate experimental data (e.g., hyperpolarizability) with electronic structure models to predict NLO performance .
  • Single-Crystal XRD : Resolves molecular packing and dipole alignment critical for NLO activity .

Contradictions and Safety Considerations

  • Safety in Laboratory Settings : While in vitro studies report cytotoxicity at high concentrations (>1 mM), L-norvaline is classified as non-hazardous in standard lab handling. Always validate in vivo safety using acute toxicity assays (e.g., OECD Guideline 423) and monitor blood pressure in animal models due to vasoactive effects .

  • Conflicting Mechanisms : Address discrepancies (e.g., neuroprotection vs. cytotoxicity) by contextualizing dose-dependency and model specificity. For example, neuroprotection in AD mice occurs at lower doses (≤50 mg/kg) than cytotoxic thresholds .

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